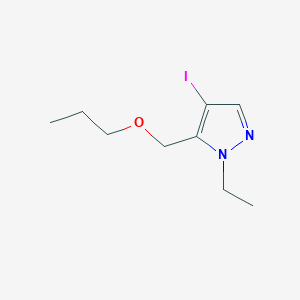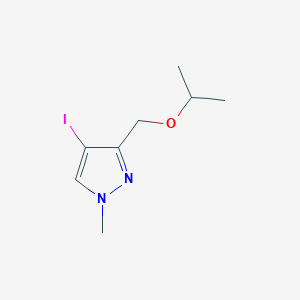
1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole
Übersicht
Beschreibung
1-Ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It is a highly reactive and unstable compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has potential applications in various fields of scientific research. In medicine, it has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has shown promising results in preclinical studies. In agriculture, it has been studied for its potential use as a pesticide. It has been found to have insecticidal and fungicidal properties, and it has shown efficacy against various pests and diseases. In materials science, it has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Its insecticidal and fungicidal activity is believed to be due to its ability to disrupt the function of enzymes involved in the metabolism of insects and fungi.
Biochemical and Physiological Effects:
1-Ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has been found to have both biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and disrupt the function of enzymes involved in DNA replication and repair. In vivo studies have shown that it can inhibit the growth of tumors in animal models. Its insecticidal and fungicidal activity is believed to be due to its ability to disrupt the function of enzymes involved in the metabolism of insects and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole in lab experiments include its high reactivity and potential applications in various fields of scientific research. However, its instability and toxicity can pose challenges in handling and storage, and its potential side effects on human health and the environment need to be carefully evaluated.
Zukünftige Richtungen
There are many potential future directions for the research on 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole. In medicine, further studies are needed to evaluate its efficacy and safety as an anticancer agent, and to explore its potential use in combination with other anticancer drugs. In agriculture, further studies are needed to evaluate its efficacy and safety as a pesticide, and to explore its potential use in integrated pest management strategies. In materials science, further studies are needed to explore its potential use as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
1-ethyl-4-iodo-5-(propoxymethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-3-5-13-7-9-8(10)6-11-12(9)4-2/h6H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGRBCOZVCLPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248216 | |
| Record name | 1H-Pyrazole, 1-ethyl-4-iodo-5-(propoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole | |
CAS RN |
1856099-23-4 | |
| Record name | 1H-Pyrazole, 1-ethyl-4-iodo-5-(propoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1856099-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-ethyl-4-iodo-5-(propoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B1653512.png)




![3-Methoxy-N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine](/img/structure/B1653520.png)





